molecular formula C9H9N3O B7829224 5-(3-methoxyphenyl)-1H-1,2,4-triazole

5-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B7829224
M. Wt: 175.19 g/mol
InChI Key: SYIYZFMMXUUGJW-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physical-Chemical Research

Research conducted by Samelyuk and Kaplaushenko (2013) focused on the development of new compounds with a broad spectrum of biological activity, including those based on 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione derivatives. Their work involved various chemical methods like alkylation, etherification, and physical-chemical methods like IR and UV spectrophotometry to study these compounds. They found that introducing a methoxyphenyl radical significantly increases antimicrobial activity, especially with the 3,4,5-trimethoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).

Antimicrobial and Antitumor Potential

In 2015, Sameluk and Kaplaushenko synthesized acetonitrilothio-1,2,4-triazoles by alkylation of 5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles. These compounds showed potential pharmacological activities, such as antitumor, antiinflammatory, and antioxidant properties. The yield of these compounds was enhanced in aprotic solvents compared to alcoholic solvents (Sameluk & Kaplaushenko, 2015).

Cholinesterase Inhibition and Anti-Proliferative Activity

A study by Arfan et al. (2018) explored the enzymatic potential of new triazoles for cholinesterase inhibition. They synthesized S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and found significant inhibitory potential against AChE and BChE enzymes. These compounds also showed potent anti-proliferative activity, suggesting their potential use in treating diseases like Alzheimer's and cancer (Arfan et al., 2018).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control of mild steel in hydrochloric acid medium. They found that this compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents. It showed high inhibition efficiency, suggesting its application in protecting metal surfaces in corrosive environments (Bentiss et al., 2009).

Anti-Inflammatory Properties

Labanauskas et al. (2004) synthesized new S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, demonstrating anti-inflammatory activity. This suggests the potential therapeutic use of these compounds in treating inflammation-related conditions (Labanauskas et al., 2004).

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-8-4-2-3-7(5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYZFMMXUUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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